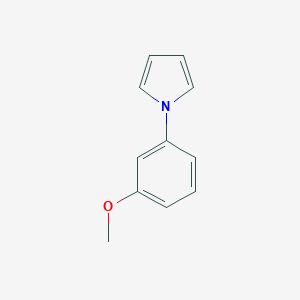
1-(3-Methoxyphenyl)-1H-pyrrole
概要
説明
D-アラビトールはキシリトールの立体異性体であり、低カロリーであることから、糖尿病患者や低カロリー甘味料を求める人々に魅力的な砂糖代替物として知られています .
2. 製法
合成経路と反応条件: D-アラビトールは、化学的および生合成的な方法で合成できます。 化学合成は、ラネーニッケルを触媒としてアルカリ条件下でD-リキソースを触媒的に還元することで行われます . このプロセスには高温高圧が必要となるため、環境への負荷が大きくなります。
工業生産方法: D-アラビトールの生合成による生産は、より持続可能で、Zygosaccharomyces rouxiiなどの特定の酵母菌株によるグルコースの発酵によって行われます . 発酵の最適条件には、30℃の温度、pH 5.0、350 rpmの撹拌速度が含まれます。 これらの条件下で、酵母はグルコースから大量のD-アラビトールを生産できます .
準備方法
Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized through chemical and biosynthetic methods. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This process requires high temperature and pressure, making it less environmentally friendly.
Industrial Production Methods: The biosynthetic production of D-arabitol is more sustainable and involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii . Optimal conditions for fermentation include a temperature of 30°C, pH 5.0, and an agitation speed of 350 rpm. Under these conditions, the yeast can produce significant yields of D-arabitol from glucose .
化学反応の分析
反応の種類: D-アラビトールは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: D-アラビトールは、グルコンバクターオキシダンスを使用してD-キシロースに酸化できます。グルコンバクターオキシダンスは、膜結合型D-アラビトールデヒドロゲナーゼを用いています.
還元: D-リキソースからD-アラビトールへの還元は、通常、ラネーニッケルを触媒としてアルカリ条件下で行われます.
置換: D-アラビトールは、ヒドロキシル基が他の官能基に置き換わる置換反応に関与できます。
生成される主な生成物:
酸化: D-キシロース
還元: D-リキソースからのD-アラビトール
置換: 導入された置換基に応じてさまざまな誘導体
科学的研究の応用
D-アラビトールは、科学研究や産業において幅広い用途を持っています。
作用機序
D-アラビトールは、主に微生物におけるその代謝と、ヒトにおける砂糖代替物としての役割を通じて、その効果を発揮します。 微生物では、D-アラビトールは、D-アラビトールデヒドロゲナーゼなどの酵素を含む特定の経路を介して代謝されます . ヒトでは、消化管からゆっくり吸収され、血糖値に大きな影響を与えないため、糖尿病患者に適しています .
類似化合物との比較
D-アラビトールは、キシリトール、リビトール、L-アラビトールなどの他の糖アルコールに似ています。 D-アラビトールには、これらの化合物とは異なる独自の特性があります。
キシリトール: どちらもペンチトールですが、D-アラビトールはカロリー値が低く、代謝経路が異なります.
リビトール: 構造は似ていますが、D-アラビトールには異なる用途と代謝経路があります.
L-アラビトール: 異なる光学活性と用途を持つD-アラビトールのエナンチオマー.
類似化合物のリスト:
- キシリトール
- リビトール
- L-アラビトール
D-アラビトールの独特の特性と幅広い用途は、食品や医薬品から科学研究まで、さまざまな分野において貴重な化合物となっています。
生物活性
1-(3-Methoxyphenyl)-1H-pyrrole, also known as this compound-2,5-dione, is a heterocyclic compound characterized by its pyrrole ring and a methoxy-substituted phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article presents a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Chemical Formula : C_{11}H_{11}N O_2
- Molecular Weight : 189.21 g/mol
The presence of the methoxy group at the meta position enhances its solubility and reactivity, which may influence its interaction with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on various pyrrole derivatives indicated that this compound effectively inhibits pro-inflammatory cytokines such as IL-1β and TNF-α. The docking studies suggest that it binds to the COX-2 enzyme, which is crucial in inflammatory processes.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | IL-1β Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 29.3 | 31.28 |
| Standard Drug (Diclofenac) | 31.0 | 33.0 |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, indicating potential for development as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access and preventing catalysis. This interaction can lead to modulation of various signal transduction pathways involved in inflammation and microbial defense.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study published in Molecules evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria and fungi. The results indicated that the compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Table 3: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)-1H-pyrrole | Methoxy group at position 2 | Anti-inflammatory and antimicrobial |
| 1-(4-Methoxyphenyl)-1H-pyrrole | Methoxy group at position 4 | Similar anti-inflammatory properties |
| N-substituted maleimides | Various substituents on nitrogen | Diverse biological activities |
特性
IUPAC Name |
1-(3-methoxyphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRAUFFBHKYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















